molecular formula C19H22N2O2 B2761198 N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide CAS No. 2411264-21-4

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide

Cat. No. B2761198
M. Wt: 310.397
InChI Key: CLFYBWONTQQDLY-UHFFFAOYSA-N
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Description

“N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide” is an organic compound with the molecular formula C19H22N2O21. It contains a cyclobutyl group, a quinoline group, and an amide group1.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutyl group, the quinoline group, and the amide group. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The compound contains a cyclobutyl ring, a quinoline ring (a type of aromatic heterocycle), and an amide functional group. The presence of these groups would influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific studies, it’s hard to predict the exact chemical reactions this compound would undergo. However, we can infer that it might participate in reactions typical for amides, cyclobutyl groups, and quinoline groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyclobutyl, quinoline, and amide groups would likely impact its solubility, stability, reactivity, and other properties.


Safety And Hazards

Without specific toxicity data or safety studies on this compound, it’s difficult to provide accurate information on its safety and hazards.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. However, without more specific information or context, it’s hard to predict exact future directions.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies or data on this compound would be needed. If you have access to specific papers or data on this compound, I would be happy to help analyze them.


properties

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-17(22)21(13-19(23)7-5-8-19)12-15-10-14(2)18-16(11-15)6-4-9-20-18/h3-4,6,9-11,23H,1,5,7-8,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFYBWONTQQDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)CN(CC3(CCC3)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide

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